molecular formula C₅¹³CH₁₃O₈P B1162218 2-Deoxy-D-glucose(6-13C)-6-phosphate

2-Deoxy-D-glucose(6-13C)-6-phosphate

Cat. No.: B1162218
M. Wt: 245.13
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxy-D-glucose(6-13C)-6-phosphate is a stable isotope-labeled analog of 2-deoxyglucose-6-phosphate (2-DG-6-P), a crucial metabolic inhibitor and tracer. Its primary research value lies in the detailed tracing of glycolytic inhibition and metabolic flux. Like its non-labeled counterpart, this compound is taken up by cells via glucose transporters (GLUTs) and acts as a competitive inhibitor of glycolysis . The core mechanism involves the intracellular accumulation of this compound, which cannot be isomerized by phosphoglucose isomerase due to the absence of the 2-hydroxyl group, thereby halting glycolysis . This leads to ATP depletion, induction of metabolic stress, and ultimately, cell death in highly glycolytic cells . Researchers utilize this 13C-labeled phosphate derivative in mass spectrometry-based assays to precisely track the dynamics of glycolytic inhibition, study the ensuing energy crisis in cancer cells (which often exhibit the Warburg effect and rely heavily on glycolysis), and investigate the downstream effects on related pathways such as the pentose phosphate pathway and N-linked glycosylation . Furthermore, its application extends to probing the mechanisms of metabolic reprogramming in various disease models, including neuroinflammation, where glycolytic shifts are central to pathological processes . The incorporation of the 13C isotope at the 6-position provides an invaluable tool for elucidating complex metabolic adaptations and the therapeutic potential of glycolytic interference in cancer and other proliferative or inflammatory diseases.

Properties

Molecular Formula

C₅¹³CH₁₃O₈P

Molecular Weight

245.13

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for 2 Deoxy D Glucose 6 13c 6 Phosphate

Chemical Synthesis Pathways for 2-Deoxy-D-glucose(6-¹³C) Precursors

The initial and critical phase in producing 2-Deoxy-D-glucose(6-¹³C)-6-phosphate is the synthesis of its precursor, 2-Deoxy-D-glucose(6-¹³C). This process begins with non-labeled starting materials and requires sophisticated chemical strategies to introduce a Carbon-13 (¹³C) isotope at the specific C-6 position of the glucose analog. Common starting materials for the synthesis of 2-deoxy-D-glucose (2-DG) include D-glucal and D-glucose itself. arkat-usa.orgresearchgate.net The synthesis of the deoxy-sugar often involves the reaction of an activated glycosyl donor with a nucleophilic acceptor. acs.org

Stereoselective Carbon-13 Incorporation Techniques

Incorporating the ¹³C isotope at the C-6 position requires a regioselective approach where the C-6 hydroxyl group is uniquely targeted. A common strategy involves starting with a glucose derivative where the other hydroxyl groups are protected, leaving the C-6 hydroxyl available for modification. This hydroxyl group can then be oxidized to an aldehyde and subsequently reacted with a ¹³C-labeled nucleophile, such as K¹³CN or ¹³CH₃MgBr, followed by reduction to re-form the alcohol, now with a labeled carbon at the C-6 position.

Another advanced method involves the stereoselective amination of D-glucal, which can then be methylated using [¹³C]iodomethane to introduce the isotope. nih.govresearchgate.net While this specific example labels a methyl group, similar principles of using a ¹³C-labeled electrophile on a selectively prepared nucleophilic site on the sugar backbone are applicable. The key challenge is to perform these transformations without altering the stereochemistry of the existing chiral centers in the molecule.

Protecting Group Strategies for Site-Specific Labeling

Protecting group chemistry is fundamental to achieving site-specific labeling of the C-6 position. The different hydroxyl groups on a carbohydrate exhibit subtle differences in reactivity that can be exploited. universiteitleiden.nl The primary hydroxyl group at C-6 is generally the most reactive due to less steric hindrance, allowing for its selective protection with bulky reagents like trityl or silyl (B83357) ethers. rsc.org

A widely used strategy involves the formation of a 4,6-O-benzylidene acetal (B89532) on a glucose derivative. wiley-vch.denih.gov This cyclic acetal protects both the C-4 and C-6 hydroxyls. Subsequently, regioselective reductive opening of this acetal can be performed to selectively expose either the C-4 or C-6 hydroxyl group. nih.govnih.gov By choosing the appropriate reagents, such as triethylsilane (Et₃SiH) and an acid catalyst, the benzyl (B1604629) group can be selectively migrated to the O-6 position, leaving the C-4 hydroxyl free, or vice versa. nih.govacs.org To free the C-6 hydroxyl for isotopic labeling, a common method is to use a reagent combination like LiAlH₄–AlCl₃, which reductively opens the acetal to yield the 4-O-benzyl ether, leaving the C-6 hydroxyl exposed for subsequent chemical modification with a ¹³C-labeled reagent. acs.org

Interactive Table 1: Protecting Group Strategies for Regioselective Modification of Glucose

Protecting GroupTarget HydroxylsDeprotection/Opening for C-6 AccessKey Features
Trityl (Tr) Primarily C-6Acid-labileBulky group selectively targets the sterically less hindered primary C-6 hydroxyl. rsc.org
Silyl Ethers (e.g., TBDMS) Primarily C-6Fluoride ions (e.g., TBAF)Offers tunable stability based on the silyl substituent.
Benzylidene Acetal C-4 and C-6Regioselective reductive opening (e.g., with LiAlH₄–AlCl₃)Forms a cyclic acetal, which can be opened to selectively expose either O-4 or O-6. nih.govacs.org
Acetyl Esters (Ac) All hydroxylsBase-catalyzed hydrolysis (saponification)Often used for global protection, followed by selective deprotection. wiley-vch.de

Once the precursor, 2-Deoxy-D-glucose(6-¹³C), is synthesized and purified, the next stage is the enzymatic introduction of the phosphate (B84403) group.

Enzymatic Phosphorylation of 2-Deoxy-D-glucose(6-¹³C) to 2-Deoxy-D-glucose(6-¹³C)-6-phosphate

The final step in the synthesis is the phosphorylation of the isotopically labeled precursor at the C-6 position. This is typically achieved using an enzymatic approach, which offers high specificity and avoids the need for further protecting group manipulations.

Hexokinase-Mediated Reactions and Specificity

The enzyme of choice for this transformation is Hexokinase. nih.gov Hexokinase catalyzes the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to a hexose (B10828440) sugar. youtube.com This is the first step in glycolysis, where glucose is converted to glucose-6-phosphate. youtube.com

Hexokinase exhibits broad substrate specificity, meaning it can phosphorylate other hexoses besides glucose, including D-fructose, mannose, and, crucially, 2-deoxy-D-glucose. youtube.commedchemexpress.com When 2-deoxy-D-glucose is provided as a substrate, hexokinase phosphorylates it at the C-6 hydroxyl group, producing 2-deoxy-D-glucose-6-phosphate. nih.govcaymanchem.comcaymanchem.com This reaction is essentially irreversible and traps the molecule within the cell, as the phosphorylated product cannot be easily transported back across the cell membrane. nih.gov The reaction requires a divalent cation, typically Mg²⁺, as a cofactor to facilitate the binding of ATP to the enzyme's active site. youtube.com

While hexokinase can process 2-DG, its efficiency is somewhat lower compared to its natural substrate, glucose. Kinetic studies have shown that the Michaelis constant (Km) of hexokinase for 2-DG is often similar to or slightly different from that for glucose, but the maximum reaction velocity (Vmax) can be lower. nih.gov The accumulation of the product, 2-deoxy-D-glucose-6-phosphate, also acts as an inhibitor of hexokinase, a feedback mechanism that can slow the reaction rate. nih.govnih.gov

Interactive Table 2: Comparative Hexokinase Kinetics

SubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)Notes
D-Glucose ~0.067 mM (Normal Rat Brain) nih.govHigherThe natural and preferred substrate for hexokinase.
2-Deoxy-D-glucose No significant difference from glucose in one study. nih.govLowerAn effective substrate, but processed less rapidly than glucose. Product (2-DG-6P) is an inhibitor. nih.gov

Optimization of Reaction Conditions for High Yields

To achieve a high yield of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate, the enzymatic reaction conditions must be carefully optimized. Key parameters to control include:

pH and Temperature: Hexokinase from different sources has optimal pH and temperature ranges, which must be maintained. For example, a hexokinase from Thermus caldophilus has an optimal temperature of 70-80°C and a pH of 7.5.

Enzyme and Substrate Concentrations: The concentrations of the hexokinase enzyme, 2-Deoxy-D-glucose(6-¹³C), and the phosphate donor, ATP, must be balanced to drive the reaction forward.

Cofactor Concentration: A sufficient concentration of Mg²⁺ is essential for enzyme activity.

Product Inhibition: As 2-Deoxy-D-glucose-6-phosphate accumulates, it can inhibit the enzyme. nih.gov Strategies to mitigate this, such as continuous removal of the product or using a fed-batch approach for the substrates, can be employed to maximize the final yield.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion of the precursor.

Purification and Quality Control of Isotopically Labeled Product

Following the enzymatic synthesis, a robust purification process is required to isolate the highly polar, negatively charged 2-Deoxy-D-glucose(6-¹³C)-6-phosphate from the reaction mixture, which contains the enzyme, unreacted substrates (ATP, 2-DG), and the byproduct adenosine diphosphate (B83284) (ADP).

Purification: Due to the anionic nature of the phosphate group, ion-exchange chromatography is a highly effective purification method. portlandpress.comnih.govacs.org Anion-exchange columns can separate the negatively charged sugar phosphate from neutral molecules like the unreacted 2-DG precursor and from other charged species like ATP and ADP based on their charge differences. nih.govsielc.com

Another powerful technique is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for separating highly polar compounds like sugar phosphates. nih.govresearchgate.netchromatographyonline.comnih.gov It uses a polar stationary phase and a less polar mobile phase, allowing for the effective retention and separation of these analytes. researchgate.net

Interactive Table 3: Purification Methods for Phosphorylated Sugars

MethodPrincipleAdvantages
Anion-Exchange Chromatography Separation based on charge. Negatively charged sugar phosphates bind to a positively charged stationary phase. nih.govsielc.comHighly effective for separating charged molecules from neutral ones and from each other based on charge density. portlandpress.com
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds using a polar stationary phase and a largely organic mobile phase. nih.govresearchgate.netExcellent for retaining and separating very polar analytes that are not well-retained by reversed-phase chromatography. chromatographyonline.comnih.gov
Affinity Chromatography Separation based on specific binding interactions.Can be used to remove the hexokinase enzyme if it has an affinity tag. nih.gov

Quality Control: The final verification of the product's identity, purity, and isotopic labeling is critical. This is accomplished primarily through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

Mass Spectrometry (MS): HRMS is used to confirm the exact mass of the final compound, which will be one mass unit higher than the unlabeled version due to the single ¹³C atom. This confirms the successful incorporation of the isotope. nih.gov

Chromatographic Separation Methods

Following the enzymatic phosphorylation, the reaction mixture contains the desired product, 2-Deoxy-D-glucose(6-¹³C)-6-phosphate, as well as unreacted starting materials (2-deoxy-D-glucose(6-¹³C) and ATP), the byproduct (ADP), and the enzyme (hexokinase). A robust purification strategy is therefore essential to isolate the target compound with high purity.

Ion-exchange chromatography (IEC) is a primary and highly effective method for separating the negatively charged 2-Deoxy-D-glucose(6-¹³C)-6-phosphate from the uncharged 2-deoxy-D-glucose and the other charged species in the mixture. nih.govgoogle.com Anion-exchange chromatography, in particular, is well-suited for this purpose. nih.gov

In this technique, the reaction mixture is loaded onto a column packed with a solid support functionalized with positively charged groups. At an appropriate pH, the negatively charged phosphate group of the target compound and the phosphate groups of ATP and ADP will bind to the stationary phase. The uncharged 2-deoxy-D-glucose will not bind and will be washed out of the column.

A salt gradient (e.g., using NaCl or a buffer with increasing ionic strength) is then applied to the column. The bound molecules will elute from the column based on the strength of their negative charge. Since ATP and ADP have more phosphate groups and thus a higher negative charge than 2-Deoxy-D-glucose(6-¹³C)-6-phosphate, they will bind more tightly to the resin and elute at higher salt concentrations. This allows for the effective separation of the desired product.

High-Performance Liquid Chromatography (HPLC) is another powerful technique that can be used for both the purification and analysis of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate. Various HPLC modes can be employed:

Anion-Exchange HPLC: This is a high-resolution version of the ion-exchange chromatography described above, offering faster separations and better peak resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for the separation of polar compounds like sugar phosphates. shodexhplc.com It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Reversed-Phase HPLC with Ion-Pairing Agents: While less common for this specific application due to the high polarity of the analyte, reversed-phase HPLC can be used with the addition of an ion-pairing agent to the mobile phase. The ion-pairing agent forms a neutral complex with the charged analyte, allowing it to be retained on a nonpolar stationary phase.

Table 1: Chromatographic Separation Parameters

TechniqueStationary PhaseMobile Phase/EluentDetection
Anion-Exchange ChromatographyDEAE-Cellulose or Quaternary Ammonium-based resinLinear salt gradient (e.g., 0-1 M NaCl in buffer)UV (for ATP/ADP) or fraction collection followed by specific assays
Anion-Exchange HPLCStrong or weak anion exchange columnAqueous buffer with increasing salt concentrationUV, Mass Spectrometry (MS)
HILICAmide or other polar bonded phaseAcetonitrile/water gradientEvaporative Light Scattering Detector (ELSD), MS

Assessment of Isotopic Purity and Chemical Integrity

After purification, it is crucial to verify the chemical integrity and assess the isotopic purity of the final product. This is typically achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for this purpose.

³¹P NMR Spectroscopy: This technique is highly specific for the phosphorus atom in the phosphate group. nih.govpacific.edunih.gov The ³¹P NMR spectrum of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate will show a characteristic signal for the phosphate group. The chemical shift of this signal can confirm the formation of the phosphate ester. Furthermore, coupling between the phosphorus-31 nucleus and the adjacent carbon-13 nucleus (J-coupling) can provide direct evidence of the phosphorylation at the ¹³C-labeled C6 position. The presence of a single, sharp resonance with the expected chemical shift and coupling pattern is a strong indicator of high chemical purity. pacific.edursc.org

¹³C NMR Spectroscopy: This technique provides detailed information about the carbon skeleton of the molecule. hmdb.cahmdb.camdpi.com In the ¹³C NMR spectrum of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate, the signal corresponding to the C6 carbon will be significantly enhanced due to the isotopic enrichment. The chemical shift of this C6 carbon will also be different from that of the unlabeled compound due to the presence of the phosphate group. By comparing the integral of the C6 signal to the signals of the other carbons (at natural abundance), the percentage of ¹³C enrichment can be accurately determined. The absence of signals from impurities confirms the chemical integrity of the compound.

Mass Spectrometry (MS) is another essential tool for confirming the identity and isotopic enrichment of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecule. The measured mass of the 2-Deoxy-D-glucose(6-¹³C)-6-phosphate ion should match the calculated theoretical mass, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion of the target compound is isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For 2-Deoxy-D-glucose(6-¹³C)-6-phosphate, the fragmentation would be expected to show the loss of the phosphate group and other characteristic fragments, further confirming its identity. The mass of the fragments containing the C6 position will be shifted by one mass unit due to the ¹³C label, providing additional confirmation of the isotopic enrichment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for both separation and identification. nih.govchemrxiv.orgnih.gov

Table 2: Spectroscopic Data for Purity and Integrity Assessment

TechniqueParameter MeasuredInformation Obtained
³¹P NMRChemical shift, coupling to ¹³CConfirmation of phosphorylation, regioselectivity
¹³C NMRChemical shifts, signal integralsConfirmation of carbon skeleton, determination of ¹³C enrichment
HRMSAccurate mass of the molecular ionConfirmation of elemental formula
MS/MSFragmentation patternStructural confirmation, location of isotopic label

By employing these rigorous synthesis, purification, and analytical strategies, high-purity 2-Deoxy-D-glucose(6-¹³C)-6-phosphate can be produced, enabling precise and reliable results in metabolic research.

Cellular Uptake, Metabolic Processing, and Enzymatic Interactions

Mechanisms of Cellular Transport for 2-Deoxy-D-glucose and its Derivatives

The journey of 2-Deoxy-D-glucose (2-DG) into the cell is the initial and critical step for its subsequent metabolic effects. This process is primarily mediated by the same transporters responsible for glucose uptake.

Similar to D-glucose, 2-DG is transported across the cell membrane mainly through facilitated diffusion via glucose transporters (GLUTs). nih.gov GLUT1 and GLUT4 are particularly significant in this process. nih.gov Additionally, active transport through sodium-glucose cotransporters (SGLTs) also contributes to 2-DG uptake. nih.gov The expression of these transporters can be influenced by the cellular environment; for instance, oxygen deficiency, often found in tumors, increases the expression of glucose transporters, leading to enhanced 2-DG uptake. nih.gov

GLUTs are a family of passive facilitative glucose transporters, while SGLTs are secondary active sodium-coupled glucose transporters. nih.gov GLUTs are crucial for glucose uptake in the brain and liver, whereas SGLTs play a major role in glucose recovery in the kidneys. nih.gov There are several isoforms of GLUT transporters, with GLUT1 to GLUT5 being the most well-characterized. youtube.com GLUT1 is found in the brain, red blood cells, and the placenta and is important for glucose uptake during fasting. youtube.com

2-DG acts as a competitive inhibitor of glucose transport. nih.gov It competes with glucose for binding to the same transport proteins, thereby reducing the rate of glucose uptake. nih.govnih.gov This competition is a key aspect of its mechanism of action, as it directly interferes with the cell's ability to acquire its primary energy source. Research has shown that increasing concentrations of D-glucose lead to a progressive inhibition of the uptake of labeled 2-DG, demonstrating this competitive relationship. nih.gov

Initial Phosphorylation Dynamics by Hexokinases

Once inside the cell, 2-DG is a substrate for hexokinases, the enzymes that catalyze the first committed step of glycolysis. nih.govyoutube.com This phosphorylation is a critical event that traps the molecule within the cell.

Hexokinases are a family of enzymes that phosphorylate hexoses (six-carbon sugars). proteopedia.org While glucose is the most important substrate for hexokinases in most tissues, they can also phosphorylate other sugars, including 2-DG. proteopedia.orgquora.com There are four main isoforms of hexokinase in mammals (Hexokinase I, II, III, and IV/glucokinase). proteopedia.org Hexokinase II is the predominant isoform in insulin-sensitive tissues like skeletal muscle and is often upregulated in cancer cells. nih.govusbio.net

Kinetic studies have revealed differences in how hexokinase isoforms handle glucose versus 2-DG. For example, wild-type Hexokinase 2 (Hxk2) converts 2-DG to its phosphorylated form, 2-deoxy-D-glucose-6-phosphate (2-DG-6P), less effectively than it converts glucose to glucose-6-phosphate. nih.gov This is evidenced by a reduction in both the enzymatic rate and specific activity when 2-DG is the substrate. nih.gov Furthermore, some studies have indicated that hexokinase D (glucokinase) exhibits Michaelian (non-cooperative) kinetics with 2-DG as a substrate, in contrast to its cooperative kinetics with glucose. psu.edu

Table 1: Kinetic Parameters of Hexokinase with Different Substrates

Enzyme/Substrate Km (mM) Vmax (U) Notes
CpHK with D-glucose 0.34 - Competitive inhibitor
HsHK1 with D-glucose - - Low activity at room temp
Hxk2 with Glucose - - More effective than with 2DG
Hxk2 with 2DG - - 2.5-fold reduction in rate
Hxk2G238V with Glucose - - Less effective than WT Hxk2
Hxk2G238V with 2DG - - Less effective than WT Hxk2
Rat Brain Hexokinase with 2-deoxyglucose 6-phosphate 2 - Michaelian kinetics

Data compiled from multiple research findings. nih.govnih.govnih.gov

The product of 2-DG phosphorylation, 2-deoxy-D-glucose-6-phosphate (2-DG-6P), is a potent inhibitor of hexokinase. nih.govmedchemexpress.com This inhibition occurs through both allosteric and competitive mechanisms. nih.gov 2-DG-6P can act as a competitive inhibitor with respect to ATP, meaning it competes with ATP for binding to the enzyme's active site. nih.gov However, it is not competitive with 2-DG itself. nih.gov

The inhibitory effect of 2-DG-6P is a form of feedback inhibition, similar to how glucose-6-phosphate (G6P) inhibits hexokinase. youtube.comquora.com However, the inhibition constant for 2-DG-6P is significantly larger than that for G6P, indicating it is a less potent inhibitor. nih.gov The accumulation of 2-DG-6P within the cell leads to a reduction in the rate of phosphorylation of both glucose and 2-DG, thereby slowing down the initial steps of glycolysis. nih.govnih.gov

Intracellular Accumulation and Trapping of 2-Deoxy-D-glucose(6-13C)-6-phosphate

Following its phosphorylation by hexokinase, 2-DG-6P, a charged molecule, becomes trapped within the cell as it cannot easily cross the cell membrane. nih.gov This intracellular accumulation is a hallmark of 2-DG's metabolic effects. nih.govmedchemexpress.com

The reason for this trapping lies in the structure of 2-DG. The absence of the hydroxyl group at the C2 position prevents 2-DG-6P from being isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase. nih.govwikipedia.orgpatsnap.com This enzymatic step is essential for the progression of glycolysis. wikipedia.org As a result, 2-DG-6P cannot be further metabolized through the main glycolytic pathway, leading to its buildup within the cell. nih.govnih.gov

The accumulation of 2-DG-6P can be substantial. In perfused rat hearts, for instance, high concentrations of 2-DG-6P (up to 55 mM) have been observed. nih.gov This accumulation has significant downstream consequences, including the inhibition of hexokinase and phosphoglucose isomerase, leading to a broader disruption of glucose metabolism. nih.govmedchemexpress.com While the accumulation of 2-DG-6P is often used as a measure of glucose uptake, studies have shown that this relationship can be complex and may not always be a direct one-to-one correlation under all physiological conditions. nih.gov In some organisms like yeast and certain bacteria, an enzyme called 2-deoxyglucose-6-phosphatase can hydrolyze 2-DG-6P back to 2-DG, providing a potential mechanism to counteract its accumulation. caymanchem.comwikipedia.org

Lack of Further Metabolism via Phosphoglucose Isomerase

The central mechanism of 2-DG-6P's action lies in its inability to be metabolized by the second enzyme in the glycolytic pathway, phosphoglucose isomerase (PGI). nih.govpatsnap.com PGI normally catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate, a critical step for progression through glycolysis. proteopedia.orgwikipedia.orgebi.ac.uk However, the absence of the C2-hydroxyl group on 2-DG-6P prevents the enzyme from catalyzing this isomerization. nih.govnih.gov

This enzymatic blockade leads to the intracellular accumulation of 2-DG-6P. nih.govpatsnap.comresearchgate.net This buildup is a hallmark of cells exposed to 2-DG and is the direct cause of its primary metabolic effects. The charged nature of the phosphate (B84403) group also effectively traps the molecule within the cell, preventing its easy diffusion back across the cell membrane. nih.govyoutube.com

Dynamics of Dephosphorylation by Glucose-6-Phosphatase

While 2-DG-6P is metabolically trapped with respect to the forward reaction in glycolysis, it is not entirely inert. Cells possess mechanisms to dephosphorylate this compound, a process catalyzed by phosphatases. The enzyme 2-deoxyglucose-6-phosphatase (EC 3.1.3.68), a phosphohydrolase, specifically catalyzes the reaction of 2-deoxy-D-glucose 6-phosphate and water to yield 2-deoxy-D-glucose and phosphate. wikipedia.org

Studies in cultured astrocytes have demonstrated that a significant portion of the intracellular 2-DG-6P pool can be rapidly dephosphorylated, and the resulting free 2-deoxyglucose is then exported from the cell. nih.gov This process is particularly evident when the cells, pre-loaded with 2-DG-6P, are transferred to a medium lacking both glucose and 2-DG. nih.gov In yeast, the haloacid dehalogenase (HAD)-like phosphatases Dog1 and Dog2 are known to dephosphorylate 2-DG-6P, acting as a detoxification and resistance mechanism against the compound. asm.orgnih.gov The human homolog, HDHD1, has also been shown to have phosphatase activity towards 2-DG-6P. nih.gov This dephosphorylation pathway represents a cellular method to reverse the metabolic block and clear the accumulated analog.

Interactions with Glycolytic Pathway Enzymes

The accumulation of 2-DG-6P has significant consequences for the enzymes of the upper glycolytic pathway. It acts as an inhibitor of key enzymes, disrupting the normal flow of glucose metabolism. nih.govnih.govmedchemexpress.com

Impact on ATP Levels and Cellular Energy Homeostasis

A direct and critical consequence of inhibiting glycolysis is the depletion of cellular adenosine (B11128) triphosphate (ATP). nih.govpatsnap.com By blocking the primary pathway for glucose catabolism, 2-DG-6P accumulation can starve cells of the necessary metabolites for ATP production. patsnap.com This effect is particularly pronounced in cells that are highly reliant on glycolysis for their energy needs. patsnap.com

Exposure of primary cultured astrocytes to 2-DG results in a time- and concentration-dependent accumulation of 2-DG-6P, which is accompanied by a rapid initial decline in the cellular ATP content. nih.gov For instance, after a 30-minute exposure to 10 mM 2-DG, the cellular ATP in astrocytes was lowered by 50%. nih.gov Studies in human erythrocytes also show that incubation with 2-DG leads to ATP depletion, a process inhibited by the products of the phosphorylation reaction, namely 2-DG-6P and ADP. nih.gov The reduction in ATP levels can disrupt numerous cellular functions and contribute to the cessation of cell growth and, ultimately, cell death. nih.gov

Table 1: Effect of 2-Deoxyglucose (2-DG) on Cellular ATP and 2-DG-6P Levels in Primary Rat Astrocytes

2-DG ConcentrationTimeEffect on Cellular ATPCellular 2-DG-6P Accumulation (nmol/mg protein)Reference
0.1 mM180 min~30% decreaseData not specified nih.gov
10 mM30 min~50% decrease (to ~16 nmol/mg)~150 nmol/mg nih.gov
Various24 hoursRemained at ~30% of initial contentData not specified nih.gov

Diversion into Related Metabolic Pathways

Entry into the Hexosamine Biosynthesis Pathway (HBP)

The hexosamine biosynthesis pathway (HBP) is a branch of glycolysis that utilizes fructose-6-phosphate to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation. mdpi.comnih.govyoutube.com The inhibition of glycolysis by 2-DG-6P has an indirect but significant impact on this pathway. By blocking the conversion of glucose-6-phosphate to fructose-6-phosphate, 2-DG-6P can alter the availability of substrate for the HBP.

Research suggests a competitive relationship between glycolysis and the HBP. mdpi.com When glycolysis is inhibited, the flux of glucose-derived metabolites can be rerouted. Some studies indicate that inhibiting glycolysis with 2-DG can actually lead to an increase in the expression of GFAT1, the rate-limiting enzyme of the HBP. mdpi.com This suggests a compensatory mechanism where the cell, under metabolic stress from glycolytic inhibition, may attempt to upregulate alternative glucose-utilizing pathways. However, the primary effect of 2-DG-6P is the blockage upstream of the HBP's entry point, which would logically limit the de novo synthesis of UDP-GlcNAc from glucose. This complex interaction highlights that the metabolic consequences of 2-DG-6P extend beyond simple glycolytic arrest, influencing related biosynthetic pathways and cellular homeostasis.

Minor Interactions with Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, branching off from the key intermediate glucose-6-phosphate. wikipedia.orgkhanacademy.org The primary functions of the PPP are to generate NADPH, which is essential for reductive biosynthesis and antioxidant defense, and to produce pentose sugars like ribose-5-phosphate (B1218738), a necessary precursor for nucleotide synthesis. wikipedia.orgnih.gov

Incorporation into Glycogen (B147801)

Contrary to the long-held assumption that 2-Deoxy-D-glucose-6-phosphate is a terminal metabolite, significant research has shown that it can be further metabolized and incorporated into glycogen. nih.govmedchemexpress.comchemsrc.com This process has been observed in various tissues, including muscle, liver, and adipose tissue. nih.gov

The incorporation of 2-DG into glycogen is an insulin-dependent process. nih.gov Studies in rats have demonstrated that the rate of glycogen synthesis from 2-DG is comparable to that from glucose in several tissues. nih.gov This metabolic capability means that simply measuring the accumulation of 2-DG6P can lead to an underestimation of total glucose uptake in a given tissue, as a significant fraction of the tracer is sequestered into glycogen stores. nih.gov The binding of 2-DG6P to glycogen phosphorylase b, a key enzyme in glycogenolysis (glycogen breakdown), has also been characterized. nih.gov It acts as a competitive inhibitor with respect to both the substrate glucose-1-phosphate and the activator AMP, suggesting it can also influence glycogen's degradation dynamics. nih.gov

Table 1: Research Findings on the Incorporation of 2-Deoxy-D-glucose (2-DG) into Glycogen in Rat Tissues Data extracted from a study comparing the incorporation of [U-¹⁴C]glucose and 2-[³H]DG. nih.gov

Tissue Insulin (B600854) Level Rate of Glycogen Synthesis from 2-DG (nmol/g/min) Rate of Glycogen Synthesis from Glucose (nmol/g/min)
Soleus Muscle Basal 17.81 ± 3.07 Not specified in abstract
Soleus Muscle Physiological 64.47 ± 7.47 61.87 ± 7.56
Soleus Muscle Supraphysiological 203.23 ± 44.52 Not specified in abstract

Applications in Metabolic Flux Analysis and Pathway Elucidation

Quantitative Metabolic Flux Analysis (MFA) Using 2-Deoxy-D-glucose(6-¹³C)-6-phosphate

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique for determining the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com By introducing ¹³C-labeled substrates, MFA can track the flow of carbon atoms through metabolic networks. creative-proteomics.comnih.gov While 2-Deoxy-D-glucose(6-¹³C)-6-phosphate itself does not traverse the entirety of glycolytic and related pathways, its rate of formation is a direct and quantitative measure of the combined rates of glucose transport into the cell and its subsequent phosphorylation by hexokinase. This measurement provides a crucial input parameter for comprehensive MFA models, effectively defining the initial flux of glucose entering the metabolic system. The accumulation of 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) within the cell, a result of its inability to be isomerized to fructose-6-phosphate (B1210287), effectively traps the tracer intracellularly, allowing for its quantification. wikipedia.orgnih.gov

The fundamental principle of ¹³C-isotope tracing lies in replacing the naturally abundant ¹²C atoms in a substrate with the stable, heavier isotope ¹³C. youtube.comnumberanalytics.com When cells are supplied with a ¹³C-labeled nutrient, such as a ¹³C-glucose analog, the label is incorporated into downstream metabolites through a series of enzymatic reactions. creative-proteomics.com This results in specific mass shifts and labeling patterns in the metabolite pool.

Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the distribution of ¹³C in these metabolites. creative-proteomics.comnumberanalytics.com By analyzing the mass isotopomer distributions (MIDs)—the relative abundances of molecules with different numbers of ¹³C atoms—researchers can infer the relative activities of different metabolic pathways. nih.govnih.gov For instance, different pathways can produce the same metabolite but with a distinct labeling pattern, allowing for the resolution of convergent metabolic routes. youtube.com The choice of a specifically labeled tracer, where the ¹³C atom is at a known position, is critical for resolving alternate pathways. youtube.com

The successful application of ¹³C-MFA depends on the careful design of the labeling experiment. researchgate.net A typical workflow involves several key steps: culturing cells or maintaining tissue slices, introducing the ¹³C-labeled substrate, and then harvesting metabolites for analysis. rsc.orgresearchgate.net

A critical consideration is achieving an "isotopic steady state," where the ¹³C enrichment in the metabolites of interest becomes constant over time. nih.govnih.gov The time required to reach this state varies depending on the pathway; for example, glycolysis typically reaches isotopic steady state within minutes, while the TCA cycle can take hours. nih.govnorthwestern.edu For experiments using 2-Deoxy-D-glucose(6-¹³C), the goal is not to achieve a steady state throughout the network, but rather to measure the initial, linear rate of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate accumulation. nih.gov

The experimental setup involves switching from a standard medium to one containing the ¹³C tracer. nih.gov For ex vivo models, such as tissue slices, the labeled substrate is added to the incubation medium. springernature.com Samples are collected at various time points, and metabolic activity is rapidly halted through a quenching process to prevent further enzymatic reactions. rsc.org The subsequent extraction and analysis of the intracellular metabolites reveal the quantity of the trapped, labeled compound. springernature.com

Assessment of Glucose Uptake and Phosphorylation Rates

The primary application of 2-deoxy-D-glucose (2-DG) and its isotopic variants is the measurement of glucose uptake and phosphorylation. cosmobiousa.comdojindo.com Like glucose, 2-DG is transported into cells via glucose transporters (GLUTs). wikipedia.orgnih.gov Once inside, it is a substrate for hexokinase, which phosphorylates it to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). pnas.orgnih.gov However, because 2-DG-6-P lacks the hydroxyl group at the C2 position, it cannot be acted upon by phosphoglucose (B3042753) isomerase and is effectively trapped and accumulated in the cell. nih.govpnas.org

By using 2-Deoxy-D-glucose(6-¹³C) and measuring the intracellular accumulation of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate over time with MS, a precise rate of glucose uptake and phosphorylation can be determined. nih.govnih.gov This method offers a non-radioactive alternative to traditional tracer assays. cosmobiousa.comcosmobiousa.com Studies have shown that under various conditions, the rate of 2-DG uptake remains linear for a significant period, allowing for accurate measurements. nih.gov However, it is important to note that in some cell types, phosphorylation, rather than transport, can be the rate-limiting step in 2-DG uptake. nih.gov

Table 1: Research Findings on 2-Deoxy-D-glucose Uptake

Biological System Key Finding Implication for ¹³C-based Assay Reference
Rat Skeletal Muscle (in vitro) 2-DG uptake accurately reflects glucose transport activity, even at high transport rates, and remains linear for over 60 minutes. The rate of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate accumulation can be used as a reliable measure of glucose transport flux. nih.gov
Rat Brain (in vivo) Compartmental analysis estimated the forward rate constant (phosphorylation) of 2-DG to be 11.4%/min and the reverse rate constant (dephosphorylation) to be 5.1%/min. The net accumulation of the phosphorylated, ¹³C-labeled compound reflects the balance between hexokinase and phosphatase activity. nih.gov
Cultured Human Muscle Cells Phosphorylation was found to be the rate-limiting step for 2-DG uptake, and hexokinase showed a lower Km for glucose than for 2-DG. The measured flux represents the phosphorylation capacity of the cell under the given conditions, which may not be identical to the glucose phosphorylation rate if glucose is also present. nih.gov
3T3-L1 Adipocytes Insulin (B600854) stimulation significantly increases 2-DG uptake, a process that can be quantified using enzymatic assays for 2-DG-6-P. The ¹³C-based method can be used to study the effects of signaling molecules like insulin on glucose transport and metabolism. cosmobiousa.com

Elucidation of Carbon Flow Through Glycolysis and Branch Points

A crucial distinction must be made: 2-Deoxy-D-glucose(6-¹³C)-6-phosphate itself does not allow for the tracing of carbon flow through glycolysis. Its structure prevents it from being metabolized past the hexokinase step, and it acts as a competitive inhibitor of phosphoglucose isomerase. wikipedia.orgpnas.org Therefore, the ¹³C label on this molecule will not appear in downstream glycolytic intermediates like pyruvate (B1213749) or lactate (B86563).

However, its utility in elucidating carbon flow is indirect but significant. By providing a precise measurement of the rate of glucose entering the glycolytic pathway, it defines a critical boundary flux for any metabolic model. nih.gov This input value is essential for accurately calculating the fluxes through downstream splits, such as the branch point between glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).

Understanding the fate of specific carbon atoms is central to MFA. In normal glycolysis, the carbons of glucose are rearranged in a predictable manner. The ¹³C label at the C6 position of glucose would ultimately become the carbon atom in the methyl group of pyruvate. youtube.combrainly.com This knowledge of carbon transitions is fundamental to designing and interpreting isotope tracing experiments with metabolizable tracers like [U-¹³C]glucose or other positionally labeled glucose molecules. researchgate.netnih.gov

Table 2: Carbon Atom Mapping from Glucose to Pyruvate in Glycolysis

Carbon in Glucose Corresponding Carbon in Pyruvate Reference
C1 C3 (Methyl Carbon) youtube.com
C2 C2 (Carbonyl Carbon) youtube.com
C3 C1 (Carboxyl Carbon) youtube.com
C4 C1 (Carboxyl Carbon) youtube.com
C5 C2 (Carbonyl Carbon) youtube.com
C6 C3 (Methyl Carbon) youtube.com

Investigation of Alternative Glucose Metabolic Routes in Specific Biological Systems

While 2-Deoxy-D-glucose(6-¹³C)-6-phosphate does not directly trace alternative pathways, it can be used as a tool to investigate them. By inhibiting glycolysis, 2-DG can cause a metabolic rerouting of other available glucose. pnas.org In a dual-labeling experiment, one could administer non-labeled 2-DG to inhibit glycolysis and simultaneously use a tracer like [U-¹³C]glucose to observe how carbon flow is redirected.

For example, inhibiting glycolysis with 2-DG might increase the flux of glucose-6-phosphate into the Pentose Phosphate Pathway (PPP). pnas.org By measuring the labeling patterns in PPP-derived metabolites like ribose-5-phosphate (B1218738) or sedoheptulose-7-phosphate from the [U-¹³C]glucose tracer, researchers can quantify the extent of this rerouting. This approach allows for the study of metabolic flexibility and the cellular response to glycolytic inhibition in various biological contexts, such as in cancer cells which often exhibit high glycolytic rates. researchgate.net

Methodological Considerations for Data Analysis and Interpretation in Fluxomics

The data generated from ¹³C labeling experiments require sophisticated computational analysis to translate them into metabolic fluxes. rsc.org The process involves several key considerations:

Flux Estimation: The core of MFA is to find a set of flux values that, when simulated in a metabolic network model, best reproduce the experimentally measured labeling data and extracellular rates. nih.gov This is typically framed as a large-scale optimization problem. hilarispublisher.com

Correction for Natural Abundance: Carbon has a naturally occurring stable isotope, ¹³C, with an abundance of approximately 1.1%. The raw mass spectrometry data must be corrected for the contribution of these naturally present heavy isotopes to accurately determine the labeling that resulted from the tracer. rsc.org

Metabolic Models: The accuracy of the calculated fluxes is highly dependent on the completeness and correctness of the underlying metabolic network model used for the simulation. nih.gov Genome-scale models are often employed to provide a comprehensive framework. hilarispublisher.com

Confidence Intervals: It is crucial to assess the precision of the estimated fluxes. Statistical methods are used to calculate confidence intervals, which provide a range within which the true flux value likely lies. nih.gov This is essential for determining if observed changes in flux between different conditions are statistically significant.

In the specific case of an experiment using 2-Deoxy-D-glucose(6-¹³C), the data analysis is more direct. The primary measurement—the rate of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate accumulation—does not require complex deconvolution of labeling patterns. Instead, this measured rate serves as a defined input flux, a strong constraint that enhances the accuracy and reliability of the rest of the flux map calculated in a larger MFA study. nih.gov

Advanced Spectroscopic and Analytical Techniques

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate

¹³C NMR spectroscopy is a primary technique for tracing the metabolic pathways of carbon-based substrates. By selectively enriching the C6 position of 2-Deoxy-D-glucose with the ¹³C isotope, researchers can follow the journey of this specific carbon atom as the molecule is metabolized. This method is instrumental in studies of glucose metabolism in various cell and organ systems, including human erythrocytes and perfused organs. nih.govnih.govscispace.com The use of stable-isotope tracers like ¹³C-labeled glucose, combined with NMR analysis, allows for the detailed assessment of substrate fluxes through different metabolic pathways. nih.gov

In Vitro and Ex Vivo Sample Preparation for NMR

The preparation of biological samples is a critical step for obtaining high-quality NMR data. The specific protocol varies depending on the biological system under investigation, whether it be cell cultures, tissues, or perfusates.

For ex vivo studies on tissues like the liver, a common procedure involves extracting specific metabolites, such as glycogen (B147801). This process can begin with basic digestion of frozen liver powder using potassium hydroxide, followed by precipitation of the target metabolite with ethanol. csic.es The sample is then further purified before being dissolved in a suitable solvent, often deuterium (B1214612) oxide (D₂O), for NMR analysis. csic.es

In studies involving plasma or perfusate, proteins are typically removed first. A common method is perchloric acid extraction, which denatures and precipitates proteins, leaving metabolites in the supernatant for analysis. wustl.edu For ex vivo whole-organ studies, such as those involving perfused kidneys, the metabolism is rapidly halted, often using chilled methanol. core.ac.uk The tissue is then homogenized, and metabolites are extracted using a combination of solvents like water and chloroform (B151607) to separate the polar and non-polar fractions. core.ac.uk The aqueous layer containing the polar metabolites is then dried and resuspended in an NMR buffer for analysis. core.ac.uk

Resolution of Metabolic Intermediates by ¹³C Chemical Shifts

A fundamental principle of NMR spectroscopy is that the resonance frequency of a nucleus, known as its chemical shift, is highly dependent on its local chemical environment. scispace.com This property allows ¹³C NMR to distinguish the ¹³C-labeled carbon in the parent compound, 2-Deoxy-D-glucose(6-¹³C)-6-phosphate, from the same carbon in downstream metabolic products.

When 2-Deoxy-D-glucose(6-¹³C)-6-phosphate is further metabolized, the ¹³C label is incorporated into various intermediates. Each of these metabolites, such as lactate (B86563) or glutamate, will have a unique molecular structure, resulting in a different chemical environment for the ¹³C nucleus. nih.gov Consequently, the ¹³C signal will appear at a different chemical shift in the NMR spectrum for each compound. By analyzing the position of these peaks, researchers can identify the metabolic products formed from the initial labeled substrate. nih.gov Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can further enhance the resolution by correlating the ¹³C nuclei with their attached protons. nih.govcore.ac.uk

Below is a table showing representative ¹³C chemical shift values for key carbon atoms in D-Glucose 6-phosphate, a closely related compound. The precise chemical shift can vary based on experimental conditions like pH and temperature.

Table 1: Representative ¹³C NMR Chemical Shifts for D-Glucose 6-phosphate

AtomChemical Shift (ppm)Reference
C165.548 bmrb.io
C278.137 bmrb.io

Measurement of Isotopic Enrichment and Flux Rates

Beyond identification, ¹³C NMR is a quantitative tool used to measure the rate of metabolic processes, known as flux rates. This is achieved by tracking the incorporation and turnover of the ¹³C label in various metabolite pools over time. The intensity or area of an NMR peak is proportional to the concentration of the nucleus giving rise to that signal.

By measuring the fractional enrichment of ¹³C in specific metabolites, researchers can calculate the rates of metabolic pathways. wustl.edu For instance, isotope-dilution measurements using [1,6-¹³C₂]glucose have been used to determine the rate of endogenous glucose production. wustl.edu Similarly, tracers like [1,2-¹³C₂]glucose are effective for estimating fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov The analysis of the distribution of ¹³C among different positions in a molecule (isotopomer analysis) provides detailed insights into the relative activity of competing metabolic pathways. nih.gov This approach has been instrumental in creating metabolic profiles and understanding the heterogeneity of metabolism in cell populations. nih.gov

Phosphorus-31 (³¹P) NMR Spectroscopy for Detecting 2-Deoxy-D-glucose-6-phosphate

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective technique for studying phosphorus-containing compounds, which are central to cellular energy metabolism. wikipedia.org Since ³¹P has a natural isotopic abundance of 100% and a spin of ½, it provides strong, relatively simple signals without the need for isotopic enrichment. wikipedia.org This technique allows for the non-invasive measurement of key metabolites such as Adenosine (B11128) triphosphate (ATP), phosphocreatine, and inorganic phosphate in living systems. colostate.edu

Crucially for the study of 2-Deoxy-D-glucose, ³¹P NMR can directly detect its phosphorylated form, 2-Deoxy-D-glucose-6-phosphate (2DG6P). nih.govnih.govnih.gov Once 2-Deoxy-D-glucose enters a cell, it is phosphorylated by hexokinase, trapping it intracellularly. The resulting phosphate group on 2DG6P gives a distinct signal in the ³¹P NMR spectrum, allowing for its unambiguous detection and quantification. nih.govnih.gov

Monitoring Intracellular Accumulation

The rate of glucose uptake is a key indicator of metabolic activity. The accumulation of 2DG6P, as detected by ³¹P NMR, is frequently used as a proxy for the rate of glucose transport and phosphorylation. nih.gov As 2DG6P builds up within the cell, the area of its corresponding peak in the ³¹P NMR spectrum increases proportionally.

By acquiring ³¹P NMR spectra sequentially over time, researchers can monitor the kinetics of 2DG6P accumulation. nih.gov This has been applied in vivo to observe the rapid phosphorylation of 2-deoxyglucose in the brain of conscious animals. nih.gov However, it is important to note that the net accumulation rate is a balance between phosphorylation and dephosphorylation, and studies have shown that the rate of 2DG6P hydrolysis can be significant, which may affect the interpretation of glucose uptake rates under certain conditions. nih.gov

Application in Perfused Organ Systems

³¹P NMR spectroscopy is particularly well-suited for studying the metabolism of intact, functioning organs maintained outside the body in a perfusion system. This ex vivo setup allows for precise control of substrate delivery and environmental conditions while monitoring metabolic responses in real-time.

Isolated perfused hearts are a classic model for such studies. nih.govresearchgate.net By perfusing a rat heart with a medium containing 2-Deoxy-D-glucose inside an NMR spectrometer, scientists can use ³¹P NMR to observe the formation of 2DG6P and assess the effects of hormones like insulin (B600854) on glucose uptake. nih.govresearchgate.net Similarly, ³¹P NMR has been extensively applied to study the metabolism of high-energy phosphates in perfused striated muscle. colostate.edu These experiments provide invaluable data on the relationship between metabolic activity and physiological function in an integrated organ system.

Coupling with Mass Spectrometry (MS) for Metabolomic Profiling

Mass spectrometry, coupled with chromatographic separation, stands as a cornerstone for metabolomic analysis, offering unparalleled capabilities in identifying and quantifying low-abundance molecules such as 2-Deoxy-D-glucose(6-¹³C)-6-phosphate. The isotopic ¹³C label on this compound makes it an ideal internal standard for quantifying its unlabeled counterpart, 2-deoxy-D-glucose (2-DG), and its phosphorylated form, 2-deoxy-D-glucose-6-phosphate (2DG6P). caymanchem.comsapphirebioscience.com The use of stable isotope-labeled standards is critical for correcting variations during sample preparation and analysis, thereby ensuring accurate quantification in metabolomic studies.

Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for analyzing polar and non-volatile compounds like sugar phosphates. nih.gov Given their charged and polar nature, sugar phosphates can be challenging to retain and separate using standard reversed-phase (RP) liquid chromatography. To overcome this, derivatization techniques can be employed to make the polar analytes more hydrophobic, thus improving their retention and separation. nih.gov For instance, a two-step derivatization involving oximation and propionylation has been shown to be effective for enhancing the retention of sugar phosphates in RP-LC. nih.gov

LC-MS methods are highly sensitive. For example, a technique developed for the glucose analog 2-fluoro-2-deoxyglucose (2FDG) and its phosphorylated metabolite, 2FDG-6-P, utilized a C18-based LC column coupled with a Q-Exactive-Orbitrap mass spectrometer. chemrxiv.org This method involved measuring the sodium adduct of 2FDG in positive ion mode and the deprotonated ion of 2FDG-6-P in negative ion mode. chemrxiv.org Such approaches demonstrate the feasibility of developing highly sensitive and specific LC-MS assays for 2-Deoxy-D-glucose(6-¹³C)-6-phosphate. The use of ¹³C-labeled standards like 2-Deoxy-D-glucose-¹³C₆ is intended for quantification by LC-MS, serving as an internal standard to ensure accuracy. caymanchem.com

Table 1: LC-MS Method Parameters for Related Sugar Phosphate Analysis
ParameterDescriptionReference
ChromatographyReversed-Phase (C18) or Hydrophilic Interaction Chromatography (HILIC) are commonly used. Derivatization can improve retention on RP columns. nih.govchemrxiv.org
Mass SpectrometryTriple quadrupole (QqQ) for targeted quantification (MRM) or high-resolution MS (e.g., Orbitrap) for accurate mass measurement. nih.govchemrxiv.orgresearchgate.net
Ionization ModeElectrospray Ionization (ESI), typically in negative mode for phosphorylated compounds due to the phosphate group's negative charge. chemrxiv.org
Internal StandardStable isotope-labeled compounds such as 2-Deoxy-D-glucose-¹³C₆ are used for accurate quantification. caymanchem.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolomic profiling. However, because sugar phosphates are nonvolatile, they require chemical derivatization to increase their volatility and thermal stability prior to analysis. nih.gov Common derivatization strategies include a combination of oximation followed by silylation (e.g., trimethylsilylation). nih.govshimadzu.com This two-step process converts the polar hydroxyl and phosphate groups into more volatile derivatives suitable for GC separation. shimadzu.com

For instance, methoxime-trimethylsilylation is a frequently used derivatization for glucose and its isotopes, which results in syn and anti isomers that can be separated and detected by GC-MS. shimadzu.com Another promising approach involves a pentafluorobenzyl oxime and trimethylsilyl (B98337) derivatization combined with GC-negative chemical ionization MS, which has been successful in detecting sugar phosphates in cell cultures. nih.gov It has been noted that some GC-MS methods for analyzing 2-deoxyglucose-6-phosphate require the enzymatic conversion of the molecule back to 2-deoxyglucose before derivatization and analysis, which can be a drawback. chemrxiv.org As with LC-MS, 2-Deoxy-D-glucose-¹³C₆ is a suitable internal standard for GC-MS-based quantification of 2-deoxy-D-glucose. caymanchem.comsapphirebioscience.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Sugar Phosphates
StepReagentPurposeReference
1. OximationMethoxyamine hydrochlorideStabilizes the open-chain and ring forms of the sugar, preventing the formation of multiple isomers during silylation. nih.govshimadzu.com
2. SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-methyl-bis-trifluoroacetamide (MBTFA)Replaces active hydrogens on hydroxyl and phosphate groups with trimethylsilyl (TMS) groups, increasing volatility. nih.govshimadzu.com

A significant challenge in metabolomics is the detection of low-abundance metabolites in complex biological samples like tissue extracts or blood plasma. The development of highly sensitive analytical methods is crucial. While there has been a long-standing need for reliable assays using non-radiolabeled glucose analogs, creating mass spectrometry-based methods to detect trace amounts has been difficult. chemrxiv.org

Recently, a sensitive LC-MS method was successfully developed to quantify trace amounts of 2-fluoro-2-deoxyglucose (2FDG) and its phosphorylated product, 2FDG-6-P. chemrxiv.org This method achieved remarkable limits of detection (LOD) in the femtomole range: 81.4 fmol for 2FDG and 48.8 fmol for 2FDG-6-P. chemrxiv.org This represents the first successful LC-MS method capable of quantifying such trace amounts of a non-radiolabeled glucose analog and its metabolite, making it a promising tool for assessing glucose uptake in biological samples. chemrxiv.org Similarly, methods for analyzing stable isotope-labeled glucose from dried blood spots (DBS) have demonstrated sufficient sensitivity to analyze samples equivalent to less than 5 microliters of blood, showcasing the potential for minimally invasive metabolic studies. researchgate.net

Development of Novel Analytical Assays for Quantification

Beyond mass spectrometry, other analytical assays have been developed for the quantification of 2-deoxyglucose and its phosphorylated form. Traditional methods often rely on enzymatic assays. nih.govnih.gov One such method is based on the differential reaction kinetics of hexokinase and glucose-6-phosphate dehydrogenase (G6PDH) with their respective substrates. nih.gov 2-Deoxy-D-glucose is phosphorylated by hexokinase at a rate comparable to glucose, while 2-deoxy-D-glucose-6-phosphate is oxidized by G6PDH at a much slower rate (approximately 1000-fold slower) than glucose-6-phosphate. nih.gov By carefully controlling the order and concentration of these enzymes, it is possible to separately measure 2-deoxy-D-glucose, glucose, 2-deoxy-D-glucose-6-phosphate, and glucose-6-phosphate in the same sample. nih.gov These enzymatic methods have been refined for analyzing very small tissue samples, including brain samples weighing less than a microgram. nih.gov

The advancement from these traditional enzymatic assays to highly sensitive mass spectrometry-based techniques represents a significant evolution in the analytical toolkit for metabolic research. chemrxiv.org Furthermore, research into the analytical performance of commercial enzymatic kits for related enzymes like G6PDH highlights significant variability between different assays and laboratories. nih.gov This underscores the need for greater standardization, which novel, robust analytical methods and handheld quantitative diagnostics may provide in the future. nih.gov The development of validated LC-MS and GC-MS methods, using stable isotope-labeled standards like 2-Deoxy-D-glucose(6-¹³C)-6-phosphate, is a critical step toward achieving the required accuracy and reproducibility for quantitative metabolomics.

Mechanistic Studies in Cellular and Molecular Biology in Vitro/ex Vivo Models

Modulation of Cellular Energetic Homeostasis

2-Deoxy-D-glucose(6-13C)-6-phosphate profoundly alters the energetic balance within cells by targeting the central pathway of glucose metabolism. Once 2-Deoxy-D-glucose enters the cell, it is phosphorylated by hexokinase to form 2-Deoxy-D-glucose-6-phosphate. nih.govpatsnap.com This phosphorylated form, however, cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation and the subsequent disruption of glycolysis. nih.govpatsnap.compnas.orgnih.gov

The accumulation of 2-Deoxy-D-glucose-6-phosphate competitively inhibits phosphoglucose isomerase and non-competitively inhibits hexokinase. pnas.orgnih.gov This dual inhibition effectively blocks the glycolytic pathway at its initial steps, leading to a significant reduction in the cell's ability to produce ATP through this route. nih.govpatsnap.com In cancer cells, which often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), this inhibition can lead to a rapid depletion of cellular ATP stores. patsnap.com Studies in primary cultured astrocytes have demonstrated a time- and concentration-dependent accumulation of 2-deoxyglucose-6-phosphate that is accompanied by a rapid initial decline in cellular ATP content. nih.govdntb.gov.ua This energy deprivation is a primary mechanism through which 2-Deoxy-D-glucose-6-phosphate exerts its biological effects.

Cell TypeKey FindingReference
Primary Cultured AstrocytesTime- and concentration-dependent accumulation of 2-DG-6-P correlates with a rapid decline in cellular ATP. nih.govdntb.gov.ua
Various Cancer Cell LinesInhibition of hexokinase and phosphoglucose isomerase by 2-DG-6-P leads to ATP depletion, particularly in glycolysis-dependent cancer cells. nih.govpatsnap.com

The depletion of cellular ATP and the corresponding increase in the AMP:ATP ratio activate key energy-sensing pathways, most notably the AMP-activated protein kinase (AMPK) pathway. youtube.com AMPK acts as a master regulator of cellular energy metabolism, and its activation initiates a cascade of events aimed at restoring energy homeostasis. youtube.com This includes stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP. In endothelial cells, treatment with 2-deoxy-D-glucose has been shown to induce AMPK phosphorylation. nih.gov However, the relationship is complex; in yeast, 2-deoxyglucose can cause a transient inactivation of the AMPK ortholog, Snf1, via protein phosphatase 1. nih.govnih.gov In pancreatic cancer cells, 2-deoxy-d-glucose was found to increase the phosphorylation of glutamine:fructose 6-phosphate aminotransferase 1 (GFAT1) by AMPK. researchgate.netnih.gov

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

Beyond its effects on glycolysis, 2-Deoxy-D-glucose-6-phosphate is a potent inducer of endoplasmic reticulum (ER) stress. This occurs primarily through its interference with protein N-glycosylation, a critical process for the proper folding and function of many proteins. nih.govresearchgate.net

Due to its structural similarity to mannose, 2-deoxy-D-glucose can interfere with the synthesis of the oligosaccharide chains that are attached to proteins in the ER, a process known as N-linked glycosylation. nih.govresearchgate.net This disruption leads to the accumulation of improperly folded or unfolded proteins within the ER lumen. biorender.com In breast cancer cells, 2-deoxyglucose has been shown to interfere with the N-linked glycosylation process, as evidenced by changes in the migration profile of glycoproteins like lysosomal-associated membrane protein 2 and calumenin. nih.gov This interference can lead to the formation of truncated N-glycans, preventing the proper folding of glycoproteins. biorender.com

The accumulation of unfolded proteins in the ER triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR). nih.govwsu.eduaacrjournals.org The UPR aims to restore ER homeostasis by increasing the expression of chaperone proteins that assist in protein folding, enhancing the degradation of misfolded proteins, and transiently attenuating protein translation. Key markers of the UPR, such as the glucose-regulated protein 78 kDa (Grp78) and C/EBP-homologous protein (CHOP), are upregulated in response to 2-deoxy-D-glucose treatment in various cancer cell lines. nih.govnih.gov The induction of the UPR is a central mechanism by which 2-deoxy-D-glucose-6-phosphate influences cell fate, often leading to apoptosis if ER stress is severe or prolonged. nih.govwsu.edu In some contexts, the induction of the UPR by 2-deoxyglucose has been shown to sensitize cancer cells to other therapeutic agents. nih.govwsu.edu

Cell LineUPR MarkerEffect of 2-DGReference
Pancreatic Cancer Cells (1420)Grp78, CHOPIncreased expression nih.gov
Melanoma Cells (MDA-MB-435)Grp78, CHOPIncreased expression nih.gov
Breast Cancer Cells (SKBR3)Grp78, CHOPIncreased expression nih.gov
Pancreatic Cancer CellsGRP78, CHOPIncreased expression nih.gov

Effects on Autophagic Flux and Lysosomal Function

Autophagy is a cellular self-digestion process that is crucial for maintaining cellular homeostasis by degrading and recycling damaged organelles and long-lived proteins. 2-Deoxy-D-glucose-6-phosphate has been shown to be a potent modulator of autophagy.

Research indicates that the primary mechanism by which 2-deoxy-D-glucose stimulates autophagy is through the induction of ER stress and the UPR, rather than solely through ATP depletion. nih.govnih.govresearchgate.net In several cancer cell lines, the addition of mannose, which can reverse the effects of 2-deoxy-D-glucose on N-glycosylation, was found to abrogate 2-deoxy-D-glucose-induced autophagy and ER stress, but did not restore the lowered ATP levels. nih.govresearchgate.net This suggests that ER stress is the dominant trigger for autophagy in this context.

However, the cellular energy status does play a role. Under anaerobic conditions, where 2-deoxy-D-glucose leads to a more severe depletion of ATP, autophagy was found to be diminished rather than activated, which correlated with lower levels of the ER stress marker Grp78. nih.govnih.govresearchgate.net The induction of autophagy by 2-deoxy-D-glucose can have a dual role, acting as a pro-survival mechanism in some contexts by relieving ER stress, while in others it may contribute to cell death. nih.govnih.gov In prostate cancer cells, short-term treatment with 2-deoxyglucose induced autophagic flux, while longer-term treatment led to its reduction. nih.gov

Initiation of Autophagy by Metabolic Perturbation

The induction of autophagy, a cellular self-degradative process, by 2-DG is primarily a consequence of endoplasmic reticulum (ER) stress rather than a direct result of ATP depletion. nih.govnih.gov The accumulation of 2-DG-6P interferes with N-linked glycosylation, a critical process for proper protein folding that occurs in the ER. nih.gov This disruption leads to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR). nih.govbiorxiv.orgresearchgate.net The UPR, in turn, initiates autophagy as a mechanism to clear the damaged proteins and restore cellular homeostasis. nih.gov

Studies in various cancer cell lines, including pancreatic, melanoma, and breast cancer, have demonstrated that treatment with 2-DG leads to an increase in ER stress markers such as glucose-regulated protein 78 kD (Grp78) and CHOP, which correlates with the activation of autophagy. nih.gov This was observed through the conversion of microtubule-associated protein-1 light chain 3B (LC3B) from its unconjugated form (LC3B I) to its lipidated form (LC3B II), a hallmark of autophagosome formation. nih.gov

Cell LineTreatmentKey FindingsReference
Pancreatic Cancer (1420)2-DGIncreased Grp78 and CHOP, conversion of LC3B I to LC3B II, indicating ER stress-induced autophagy. nih.gov
Melanoma (MDA-MB-435)2-DGUpregulation of ER stress markers and concomitant activation of autophagy. nih.gov
Breast Cancer (SKBR3)2-DGCorrelation between increased ER stress and induction of autophagy. nih.gov

Influence on Cell Viability and Proliferative Dynamics

The accumulation of 2-Deoxy-D-glucose-6-phosphate significantly impacts cell viability and proliferation by inducing cell cycle arrest and promoting programmed cell death.

Cell Cycle Arrest Mechanisms

2-DG-6P has been shown to induce cell cycle arrest in various cancer cell lines. In colorectal cancer cells (SW620), treatment with 2-DG resulted in arrest at the G0/G1 checkpoint. nih.gov This cell cycle arrest was associated with a transient increase in the expression of the cyclin-dependent kinase inhibitor p21 and a sustained expression of the tumor suppressor protein p53. nih.gov Notably, these effects on cell cycle regulatory proteins were found to be independent of the inhibition of hexokinase or a decrease in cellular ATP levels, suggesting a more direct role for 2-DG-6P in modulating cell cycle progression. nih.gov

Cell LineCheckpointKey Molecular EventsReference
Colorectal Cancer (SW620)G0/G1Transient expression of p21, continuous expression of p53. nih.gov

Studies on Programmed Cell Death (e.g., Apoptosis)

The accumulation of 2-DG-6P can trigger programmed cell death, primarily through the intrinsic or mitochondrial pathway of apoptosis. nih.gov In colorectal cancer cells, the induction of apoptosis by 2-DG was linked to the continuous expression of p53. nih.gov Furthermore, studies have shown that 2-DG can sensitize cancer cells to apoptosis induced by other agents. For instance, in human histiocytic lymphoma U937 cells, 2-DG enhanced the apoptotic effects of tumor necrosis factor (TNF). researchgate.net Combination therapy of 2-DG with metformin has also been shown to induce p53-dependent apoptosis in esophageal squamous cell carcinoma. nih.gov

Regulation of Specific Cellular Signaling Pathways

The metabolic disruption caused by 2-Deoxy-D-glucose-6-phosphate accumulation leads to the modulation of several key cellular signaling pathways. In yeast models, the presence of 2-DG-6P has been shown to cause a transient inhibition of the 5'-AMP activated protein kinase (AMPK) signaling pathway. nih.govplos.orgnih.gov This is noteworthy as AMPK is a central regulator of cellular energy homeostasis.

Furthermore, the ER stress induced by 2-DG-6P, as mentioned earlier, activates the Unfolded Protein Response (UPR) pathway. biorxiv.orgresearchgate.net This involves the activation of ER-resident transmembrane proteins such as PKR-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). nih.gov Additionally, studies in yeast have demonstrated that 2-DG can activate the MAPK (Hog1/p38)-based stress-responsive pathway and the MAPK (Slt2)-based Cell Wall Integrity (CWI) pathway. biorxiv.orgresearchgate.net

Signaling PathwayEffect of 2-DG-6PCellular ContextKey FindingsReference
AMPKTransient InhibitionYeast2-DG-6P leads to a temporary shutdown of this key energy-sensing pathway. nih.govplos.orgnih.gov
Unfolded Protein Response (UPR)ActivationVarious Cancer CellsInterference with N-linked glycosylation triggers ER stress and activates the UPR. nih.govbiorxiv.orgresearchgate.net
MAPK (Hog1/p38)ActivationYeastInduction of a stress-responsive pathway. biorxiv.orgresearchgate.net
MAPK (Slt2) - CWIActivationYeastActivation of the Cell Wall Integrity pathway. biorxiv.orgresearchgate.net

Comparative Biochemical Analysis with Other Glucose Analogs

Distinction from Unlabeled 2-Deoxy-D-glucose and 2-Deoxy-D-glucose-6-phosphate

2-Deoxy-D-glucose (2-DG) is a glucose analog where the hydroxyl group at the C2 position is replaced by a hydrogen atom. wikipedia.org This structural modification allows it to be recognized and transported into cells by glucose transporters and subsequently phosphorylated by hexokinase to form 2-Deoxy-D-glucose-6-phosphate (2-DG6P). nih.govnih.gov However, the absence of the C2 hydroxyl group prevents the isomerization of 2-DG6P to fructose-6-phosphate (B1210287), a crucial step in glycolysis. nih.govnih.gov This leads to the intracellular accumulation of 2-DG6P and the inhibition of key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase. nih.govnih.govcaymanchem.com

The fundamental distinction of 2-Deoxy-D-glucose(6-13C)-6-phosphate from its unlabeled counterparts, 2-DG and 2-DG6P, lies in the isotopic labeling at the sixth carbon position. While biochemically behaving in the same manner—being taken up by cells and phosphorylated to a non-metabolizable form—the presence of the stable, heavy isotope ¹³C at a specific position provides a crucial analytical advantage. This label acts as a beacon, allowing researchers to distinguish the tracer from the naturally abundant (¹²C) endogenous molecules.

The unlabeled 2-DG6P is biochemically an intermediate that accumulates within the cell, but its concentration and dynamics can be challenging to measure distinctly from other phosphate-containing molecules. medchemexpress.com In contrast, the ¹³C label on this compound makes it readily detectable and quantifiable using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for precise measurements of its uptake and accumulation, providing a clear window into the initial steps of glucose transport and phosphorylation without the confounding signals from the cell's natural metabolic pools.

Feature2-Deoxy-D-glucose2-Deoxy-D-glucose-6-phosphate2-Deoxy-D-glucose(6-¹³C)-6-phosphate
Structure Glucose analog with H at C2.Phosphorylated form of 2-DG at C6.2-DG6P with a ¹³C isotope at the C6 position.
Metabolic Fate Transported into cells and phosphorylated by hexokinase. nih.govAccumulates in the cell, inhibiting glycolysis. nih.govnih.govSame as 2-DG6P, but isotopically distinct.
Detectability Not directly traceable against endogenous pools.Difficult to distinguish from other cellular phosphates. medchemexpress.comDetectable by Mass Spectrometry and NMR Spectroscopy. nih.gov
Primary Use Glycolytic inhibitor. wikipedia.orgIntermediate in 2-DG's mechanism of action. medchemexpress.comTracer for glucose uptake and hexokinase activity.

Comparison with Other Isotopically Labeled Glucose Tracers

Isotopically labeled glucose tracers are indispensable for metabolic flux analysis (MFA), a technique used to map the flow of atoms through metabolic pathways. nih.govnih.gov The choice of tracer depends on the specific metabolic pathway under investigation.

Unlike 2-Deoxy-D-glucose(6-¹³C)-6-phosphate, which is trapped after the first metabolic step, other labeled glucose tracers are designed to be fully metabolized, allowing researchers to track the fate of the labeled carbons through various pathways.

[U-¹³C]Glucose: In this uniformly labeled tracer, all six carbon atoms are ¹³C isotopes. nih.govyoutube.com This provides a strong and comprehensive signal, making it ideal for tracing the distribution of glucose-derived carbons throughout central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govmit.edu It allows for the measurement of the total contribution of glucose to the synthesis of various downstream metabolites. nih.gov

[1,2-¹³C]Glucose: This tracer, with labels at the C1 and C2 positions, is particularly useful for distinguishing between glycolysis and the oxidative PPP. researchgate.netnih.gov Glycolysis cleaves the six-carbon glucose into two three-carbon pyruvate (B1213749) molecules, preserving the C1-C2 bond in one of the resulting molecules. In contrast, the oxidative PPP decarboxylates the C1 position, leading to a distinct labeling pattern in downstream metabolites. This allows for the precise quantification of the relative fluxes through these two major glucose-utilizing pathways. researchgate.net

[1-¹³C]Glucose: Labeling only the first carbon is another strategy to probe the PPP. As the C1 carbon is lost as ¹³CO₂ during the first committed step of the oxidative PPP, the disappearance of the label from the metabolic network provides a direct measure of this pathway's activity.

The primary difference between these metabolizable tracers and 2-Deoxy-D-glucose(6-¹³C)-6-phosphate is their purpose. The former are used to map the intricate network of downstream metabolic conversions, while the latter is specifically designed to isolate and quantify the initial step of glucose uptake and phosphorylation, as it does not proceed further in the metabolic chain.

Labeling the C6 position of 2-Deoxy-D-glucose offers a distinct advantage for studying the initial phase of glucose metabolism. Since the C6 carbon is retained during the initial steps of both glycolysis and the PPP, its label remains on the molecule after phosphorylation by hexokinase.

By using 2-Deoxy-D-glucose(6-¹³C), researchers can be certain that any detected labeled signal corresponds directly to the amount of glucose that has been transported into the cell and phosphorylated. This provides a clean and unambiguous measure of hexokinase activity, free from the complexities of downstream metabolic events. This specificity is particularly valuable in comparative studies, for instance, when examining how different conditions or therapeutic agents affect glucose uptake without the confounding variable of altered downstream metabolism.

TracerPrimary ApplicationInformation Gained
2-Deoxy-D-glucose(6-¹³C)-6-phosphate Measuring glucose uptake and phosphorylation rate.Rate of transport and hexokinase activity.
[U-¹³C]Glucose General metabolic flux analysis. nih.govOverall contribution of glucose to downstream pathways (glycolysis, PPP, TCA cycle). nih.govmit.edu
[1,2-¹³C]Glucose Quantifying relative flux through glycolysis vs. PPP. researchgate.netDifferentiates between major glucose catabolic routes. nih.gov
[1-¹³C]Glucose Measuring oxidative PPP activity.Rate of C1 decarboxylation in the PPP.

Differentiation from Fluorinated Glucose Analogs (e.g., 2-FDG)

2-fluoro-2-deoxy-D-glucose (2-FDG) is another widely used glucose analog, particularly in the clinical setting for positron emission tomography (PET) imaging. nih.gov Like 2-DG, it is transported into cells and phosphorylated by hexokinase to 2-FDG-6-phosphate. nih.govcapes.gov.br The bulky fluorine atom at the C2 position also prevents further metabolism, leading to its intracellular trapping. researchgate.net

The critical difference between 2-Deoxy-D-glucose(6-¹³C)-6-phosphate and 2-FDG lies in the nature of the isotopic label and the corresponding detection modality.

Isotope and Detection: 2-FDG is labeled with the positron-emitting radioisotope Fluorine-18 (¹⁸F). The decay of ¹⁸F produces positrons, which annihilate with electrons to produce gamma rays that are detected by a PET scanner. nih.gov This allows for non-invasive, whole-body imaging of glucose uptake in living subjects. In contrast, 2-Deoxy-D-glucose(6-¹³C)-6-phosphate contains a stable, non-radioactive isotope (¹³C). Its detection requires the analysis of tissue or cell extracts by MS or NMR spectroscopy. nih.gov

Unique Advantages and Limitations of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate in Specific Research Contexts

The unique characteristics of 2-Deoxy-D-glucose(6-¹³C)-6-phosphate define its specific applications in metabolic research.

Advantages:

Specificity for Uptake and Phosphorylation: Its primary advantage is its ability to provide a direct and unambiguous measurement of the combined rates of glucose transport and hexokinase-mediated phosphorylation, as it is metabolically trapped immediately after this step. nih.govnih.gov

Stable Isotope Safety: Being labeled with a stable isotope, it is non-radioactive and does not have the handling and disposal requirements associated with radiotracers like ¹⁸F-FDG. nih.gov

High-Resolution Analysis: The use of MS or NMR for detection allows for very precise quantification and can be integrated with other stable isotope tracing experiments to build comprehensive metabolic models.

Limitations:

No Downstream Flux Information: By design, this tracer cannot provide information about the activity of pathways downstream of hexokinase, such as glycolysis, the PPP, or the TCA cycle. For such studies, metabolizable tracers like [U-¹³C]Glucose are necessary. nih.gov

Invasive/Ex Vivo Analysis: Detection requires the harvesting and processing of cells or tissues, precluding its use for non-invasive, real-time imaging in living organisms in the way that ¹⁸F-FDG is used.

Inhibition of Metabolism: The accumulation of 2-DG6P can inhibit glycolysis, which means that its use can perturb the very metabolic system it is intended to measure. nih.govnih.gov This potential off-target effect must be considered when designing experiments and interpreting results.

Future Directions and Emerging Methodological Applications

Integration with Multi-Omics Approaches for Systems-Level Metabolic Understanding

The integration of data from 2-Deoxy-D-glucose(6-13C)-6-phosphate tracing with other large-scale "omics" datasets (genomics, transcriptomics, and proteomics) is a key future direction. This systems-biology approach will allow researchers to move beyond measuring metabolic fluxes in isolation and instead correlate them with changes in gene expression, protein levels, and enzymatic activity.

By combining ¹³C metabolic flux analysis (¹³C-MFA) with these other omics layers, a more comprehensive and mechanistic understanding of cellular responses to various stimuli or disease states can be achieved. For instance, observing an accumulation of ¹³C-labeled 2-DG-6-phosphate in a cancer cell line could be correlated with transcriptomic data showing the upregulation of glucose transporters (like GLUT1) and hexokinase, providing a multi-faceted view of the Warburg effect. nih.gov This integrated approach can help build more predictive models of metabolic reprogramming in diseases like cancer and identify novel regulatory nodes that connect signaling pathways to metabolic function.

Development of Advanced Biosensors and Imaging Probes

While the use of ¹³C-labeled compounds for in vivo imaging via nuclear magnetic resonance (NMR) has been explored, it is often limited by low sensitivity. nih.gov A significant area for future development is the creation of highly sensitive biosensors and imaging probes that can specifically detect this compound. These could include advanced NMR techniques or novel biosensor designs that amplify the signal from the ¹³C label.

One emerging alternative is deuterium (B1214612) metabolic imaging (DMI), which uses deuterium-labeled compounds like 2-deoxy-2-[²H₂]-d-glucose as a non-ionizing imaging probe, offering a potential parallel to the insights gained from ¹³C labeling. acs.org Future research may focus on hyperpolarization techniques for ¹³C-labeled compounds, which can dramatically increase the NMR signal, potentially enabling real-time imaging of 2-DG-6-phosphate accumulation in tissues. nih.gov Additionally, the development of genetically encoded biosensors that can respond to the presence of 2-DG-6-phosphate and translate it into a fluorescent or luminescent signal could provide high-resolution spatial and temporal data on glucose uptake in living cells. mdpi.com

Expansion of Isotopic Tracing Capabilities in Complex Biological Systems

The application of this compound in complex biological systems, such as in vivo animal models and human studies, is a promising frontier. Stable isotope tracing provides a powerful method to probe metabolic activity within intact tumors and tissues. nih.govspringernature.com Research has already demonstrated the feasibility of using 2-deoxy-D-[6-¹³C]glucose to simultaneously monitor its transport and phosphorylation in breast cancer cells both in vitro and in vivo using ¹³C NMR. nih.gov

Future studies will likely expand on this to trace metabolic interactions between different cell types within a tumor microenvironment or to understand organ-specific metabolism under various physiological and pathological conditions. nih.gov Combining multiple isotope tracers, for instance using both ¹³C and ²H labeled molecules, can enable the concurrent assessment of several metabolic pathways, providing a more holistic view of in vivo metabolism from a single experiment. nih.gov This will be crucial for understanding systemic metabolic diseases and for developing targeted therapies.

Research AreaIsotope UsedBiological SystemKey Findings
In Vivo Tumor Metabolism2-deoxy-D-[6-¹³C]glucoseMCF-7 Breast Cancer Cells (in vitro & in vivo)Demonstrated the ability to monitor both transport and phosphorylation of the tracer using ¹³C NMR. nih.gov
In Vivo Metabolic Flux[¹³C]glucoseTumors in Mice and HumansEstablished methods for introducing labeled nutrients to trace metabolic activity in intact tumors. nih.govspringernature.com
Multi-Pathway Analysis²H and ¹³C TracersRodents and HumansEnabled concurrent assessment of multiple pathways like glycolysis and the TCA cycle in vivo. nih.gov

Exploration of Novel Enzyme Targets or Metabolic Interventions

The accumulation of 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) is known to inhibit key glycolytic enzymes, namely hexokinase and phosphoglucose (B3042753) isomerase. caymanchem.comnih.gov However, the potential for this molecule to interact with other enzymes is an area ripe for exploration. It has been noted that 2-DG-6-P can undergo the initial reaction of the pentose (B10789219) phosphate (B84403) pathway (PPP), catalyzed by glucose-6-phosphate dehydrogenase, to form 2-DG-6-phosphogluconolactone, which cannot be metabolized further. sigmaaldrich.com

Using 2-Deoxy-D-glucose(6-¹³C)-6-phosphate as a probe could help quantify the flux into this abortive PPP reaction and investigate its downstream consequences. This could reveal new regulatory roles for the PPP or identify novel enzymatic targets for therapeutic intervention. By tracing the fate of the ¹³C label, researchers can uncover previously unknown metabolic pathways or enzymatic activities that interact with glucose analogs, potentially leading to the development of new drugs that exploit these metabolic vulnerabilities.

Q & A

Basic Research Questions

Q. How is 2-Deoxy-D-glucose(6-13C)-6-phosphate synthesized and characterized in metabolic studies?

  • Methodology :

  • Synthesis : The compound is enzymatically phosphorylated using hexokinase, which transfers a phosphate group from ATP to 2-Deoxy-D-glucose(6-13C) at the C6 position. Isotopic labeling at C6 is achieved using [6-13C]glucose as a precursor, followed by enzymatic or chemical deoxygenation .
  • Purification : Ion-exchange chromatography or HPLC is employed to isolate the sodium salt form, enhancing solubility for aqueous assays .
  • Characterization : LC-tandem mass spectrometry (LC-MS/MS) confirms isotopic enrichment and structural integrity by analyzing mass shifts (e.g., +1 Da for 13C) and fragmentation patterns. NMR spectroscopy validates the absence of hydroxyl groups at C2 and the 13C labeling position .

Q. What experimental methods are used to detect and quantify this compound in cellular systems?

  • Methodology :

  • Enzymatic assays : Coupled reactions with glucose-6-phosphate dehydrogenase (G6PDH) and nicotinamide adenine dinucleotide (NAD+) measure NADH production at 340 nm. Specificity is ensured by deproteinization with barium hydroxide/zinc sulfate to remove interfering enzymes .
  • Isotopic tracing : LC-MS/MS or 13C-NMR tracks the labeled compound in metabolic flux analyses, distinguishing it from endogenous glucose-6-phosphate via mass isotopomer distributions .
  • Chromatography : Ultra-high-pressure liquid chromatography (UPLC) with tandem MS detection achieves nanomolar sensitivity in complex matrices like cell lysates .

Q. How does 2-Deoxy-D-glucose-6-phosphate inhibit glycolysis, and what controls are needed for such experiments?

  • Mechanism :

  • The compound acts as a competitive inhibitor of glucose-6-phosphate isomerase and G6PDH, blocking glycolysis and the pentose phosphate pathway. Its lack of a C2 hydroxyl prevents isomerization to fructose-6-phosphate, causing metabolic arrest .
    • Experimental design :
  • Use sodium salt forms (e.g., 2-Deoxy-D-glucose-6-phosphate sodium salt) to ensure solubility in cell culture media .
  • Control for off-target effects by co-administering phosphatase inhibitors (e.g., sodium fluoride) to prevent dephosphorylation to 2-Deoxy-D-glucose, which can re-enter cells .

Advanced Research Questions

Q. How does 2-Deoxy-D-glucose-6-phosphate binding to glycogen phosphorylase b differ from glucose-6-phosphate, and what structural insights explain this?

  • Key findings :

  • Crystallographic studies show that 2-Deoxy-D-glucose-6-phosphate binds glycogen phosphorylase b at the allosteric site as the α-anomer, adopting a distinct conformation compared to glucose-6-phosphate. The absence of the C2 hydroxyl eliminates a critical hydrogen bond to Val40', reducing stabilization of the "tensed" enzyme state .
    • Methodology :
  • X-ray crystallography (2.3 Å resolution) and kinetic assays (Ki = 0.53 mM for AMP competition) reveal weaker inhibition compared to glucose-6-phosphate (Ki = 0.1 mM) .
  • Molecular dynamics simulations model torsion angle differences (~160° at C5-C6), impacting enzyme-substrate interactions .

Q. What experimental strategies resolve contradictions in metabolic flux data when using this compound as a tracer?

  • Challenges :

  • Discrepancies arise from isotopic dilution in the glucose-6-phosphate pool or unexpected labeling in downstream metabolites (e.g., fructose-1,6-bisphosphate) due to enzyme promiscuity .
    • Solutions :
  • Compartmentalized modeling : Use kinetic flux profiling with time-resolved 13C-NMR to distinguish cytosolic vs. mitochondrial contributions .
  • Enzyme knockout controls : Genetic deletion of phosphoglucose isomerase (e.g., in yeast) isolates the compound’s effects on specific pathways .
  • Parallel reaction monitoring (PRM) : LC-MS/MS quantifies isotopic enrichment in target metabolites while excluding interference from structurally similar species .

Q. How can researchers design experiments to study futile cycling involving 2-Deoxy-D-glucose-6-phosphate in bacterial systems?

  • Case study :

  • In Streptococcus lactis, the compound induces a phosphoenolpyruvate (PEP)-dependent futile cycle: continuous phosphorylation via the mannose phosphotransferase system and dephosphorylation by Mg²⁺-dependent phosphatases. This uncouples glycolysis from biomass production, reducing growth rates by >95% .
    • Methodology :
  • Intracellular phosphate tracking : 31P-NMR quantifies PEP depletion and 2-Deoxy-D-glucose-6-phosphate accumulation (>100 mM) .
  • Inhibitor titration : p-Chloromercuribenzoate blocks glucose metabolism, allowing precise control of PEP availability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.